

comparative analysis of asphalt versus concrete pavement life cycle costs

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A Comparative Guide to Pavement Life Cycle Costs: Asphalt vs. Concrete

An objective analysis of the long-term economic viability of **asphalt** and concrete pavements, supported by experimental data and detailed methodologies.

When selecting a pavement type for new construction or rehabilitation projects, a comprehensive evaluation of the associated costs over the entire lifespan of the pavement is crucial for making an informed economic decision. This guide provides a comparative analysis of the life cycle costs of **asphalt** and concrete pavements, drawing upon established research and industry data. The analysis considers initial construction costs, ongoing maintenance and rehabilitation expenses, and the expected service life of each pavement type.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data associated with the life cycle costs of **asphalt** and concrete pavements. These figures represent typical ranges and can vary based on project-specific factors such as location, traffic volume, and environmental conditions.

Cost Component	Asphalt Pavement	Concrete Pavement
Initial Construction Cost	\$3 to \$7 per square foot [1]	\$4 to \$10 per square foot [1]
Lifespan	15.5 to 20 years before major rehabilitation [2]	27.5 to 40+ years [1][2]
Maintenance Requirements	Sealing every 3 to 5 years [1]	Occasional sealing, less frequent than asphalt [1][3]
Typical Rehabilitation	Overlay (resurfacing) [2]	Full-depth repair, diamond grinding
Long-Term Cost (30-year analysis)	\$8,000 to \$10,000 for a 600 sq. ft. area [3]	\$6,500 to \$8,000 for a 600 sq. ft. area [3]

Experimental Protocols: Life Cycle Cost Analysis (LCCA)

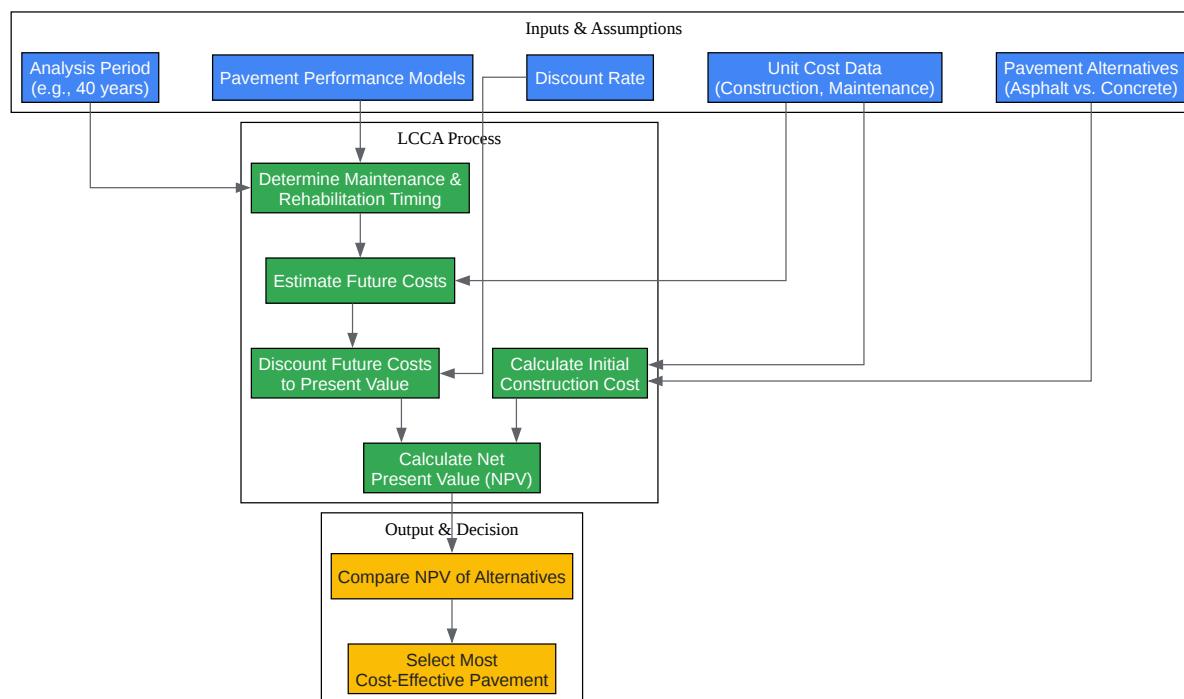
The standard methodology for comparing the long-term economic viability of pavement types is the Life Cycle Cost Analysis (LCCA).[\[4\]\[5\]\[6\]](#) This analysis technique provides a framework for evaluating the overall long-term economic efficiency between competing investment options.[\[4\]\[5\]](#) A typical LCCA involves the following key steps:

- Establish Analysis Period: The timeframe over which the alternatives are compared is defined. The Federal Highway Administration (FHWA) recommends an analysis period of at least 35 years for all pavement projects.[\[4\]](#)
- Determine Performance Periods and Activity Timing: This involves estimating the initial pavement life and the timing of future maintenance and rehabilitation activities.[\[5\]](#) These estimations are often based on historical performance data from similar roadways.[\[4\]](#)
- Estimate Costs: All relevant agency costs are calculated for each alternative. This includes initial construction costs, maintenance costs, and rehabilitation costs.[\[5\]](#) User costs, such as those related to traffic delays during construction and maintenance, can also be incorporated.[\[7\]](#)

- Discount Future Costs: Future costs are converted to their present value using a discount rate. This accounts for the time value of money, where a dollar today is worth more than a dollar in the future.[8]
- Calculate Net Present Value (NPV): The NPV for each pavement alternative is calculated by summing the initial construction costs and the discounted future maintenance and rehabilitation costs.
- Compare Alternatives: The pavement alternative with the lowest NPV is considered the most cost-effective option over the analysis period.

Visualizing the LCCA Process

The logical workflow of a pavement Life Cycle Cost Analysis can be visualized as follows:



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Pavement Life Cycle Cost Analysis Workflow

Comparative Analysis

Initial Costs: **Asphalt** pavements generally have a lower initial construction cost compared to concrete pavements.[1][9][10] This is often a primary factor in the selection process for projects with limited upfront capital.

Long-Term Costs and Durability: While concrete has a higher initial cost, it typically boasts a longer lifespan and requires less frequent maintenance, which can result in lower life-cycle costs.[1][3][11] Studies have shown that concrete pavements can be more cost-effective in the long run, particularly for high-traffic roads.[2][12][13] **Asphalt** pavements require periodic sealing and are more susceptible to wear and tear, necessitating more frequent rehabilitation in the form of overlays.[1]

Maintenance and Rehabilitation: Maintenance activities for **asphalt**, such as crack sealing and seal coating, are generally less expensive than major concrete repairs.[1] However, the ability to apply an **asphalt** overlay is a cost-effective method of extending the pavement's life, whereas concrete rehabilitation can involve more extensive and costly repairs.[2]

Conclusion

The choice between **asphalt** and concrete pavement involves a trade-off between initial costs and long-term expenditures. While **asphalt** offers a lower upfront investment, concrete often proves to be the more economical option over the entire life cycle due to its durability and lower maintenance requirements.[3][11] A thorough Life Cycle Cost Analysis, as detailed in this guide, is an essential tool for transportation agencies and developers to make fiscally responsible and sustainable infrastructure decisions.[14]

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